molecular formula C21H30N2O2S B5509467 8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5509467
M. Wt: 374.5 g/mol
InChI Key: ICKHWTSQVTXWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspirocycles. These compounds are of interest due to their diverse chemical and physical properties which make them useful in various fields, including organic electronics and medicinal chemistry.

Synthesis Analysis

  • The compound is synthesized through a process involving the formation of spiro-annulated structures, typically achieved by reactions of specific precursors under controlled conditions. For instance, Zhou et al. (2001) discussed the synthesis of a related compound, 2,2'-(2,4,8,10-tetrathiaspiro[5.5]undecane-3,9-diylidene)bis(propanedinitrile), highlighting the use of cycloalkylthio groups and cyano groups in the synthesis process (Zhou et al., 2001).

Molecular Structure Analysis

  • The structure of diazaspirocycles is characterized by their spiro-annulated formation, which often involves twofold symmetry and push-pull ethylene units. These structures exhibit strong intermolecular interactions and an extended three-dimensional network in the lattice, contributing to their unique properties (Zhou et al., 2001).

Chemical Reactions and Properties

  • Diazaspirocycles, including the compound , can undergo various chemical reactions, including Michael addition and cyclization reactions. These reactions are crucial for modifying the compound's properties for specific applications (Islam et al., 2017).

Scientific Research Applications

Antihypertensive Agents

Diazaspiro[5.5]undecane derivatives have been investigated for their antihypertensive properties. In a study conducted by Clark et al. (1983), a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade, indicating their potential use in managing hypertension [Clark et al., 1983].

Synthetic Methodologies

Research by Islam et al. (2017) developed a new methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization, showcasing the versatility of these compounds in synthetic organic chemistry [Islam et al., 2017]. Aggarwal et al. (2014) further contributed to synthetic methods by reporting a catalyst-free synthesis of nitrogen-containing spiro heterocycles, emphasizing the efficiency and simplicity of their approach [Aggarwal et al., 2014].

Solid-Phase Synthesis

Macleod et al. (2006) described a microwave-assisted solid-phase synthesis for creating piperazines and diazaspirocycles, highlighting the importance of innovative synthesis techniques in producing these compounds efficiently [Macleod et al., 2006].

Molecular Electronic Materials

Zhou et al. (2001) designed and synthesized a compound with a spiro-annulated structure for potential use as a new organic molecular electronic material, demonstrating the diverse applications of diazaspiro[5.5]undecane derivatives beyond pharmaceuticals into materials science [Zhou et al., 2001].

Immunomodulatory Effects

Bavo et al. (2021) explored 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor antagonists with an immunomodulatory effect, suggesting a novel therapeutic application for these compounds in modulating immune responses [Bavo et al., 2021].

properties

IUPAC Name

8-(3-benzylsulfanylpropanoyl)-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c1-2-22-16-21(12-9-19(22)24)11-6-13-23(17-21)20(25)10-14-26-15-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKHWTSQVTXWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCN(C2)C(=O)CCSCC3=CC=CC=C3)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.